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Compound of Interest

Compound Name:
4-(3-Methoxypropoxy)-2-

methylbenzoic acid

Cat. No.: B12077738

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Compound: 4-(3-Methoxypropoxy)-2-methylbenzoic acid (CAS: 1509281-25-7)

Structural Rationale & Pharmacological Utility
In modern drug discovery, the selection of highly specific building blocks is critical for tuning the

pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an Active Pharmaceutical

Ingredient (API). 4-(3-Methoxypropoxy)-2-methylbenzoic acid is a highly versatile

pharmaceutical intermediate designed with two distinct structural advantages:

The 4-(3-Methoxypropoxy) Motif: This flexible, oxygen-rich side chain serves a dual purpose.

First, it acts as a hydrogen-bond acceptor, improving binding affinity in kinase and GPCR

targets. Second, it significantly enhances the aqueous solubility of the resulting

pharmacophore without drastically violating Lipinski's Rule of Five, providing a perfect

hydrophilic-lipophilic balance (HLB).

The ortho-Methyl Group: Positioned adjacent to the carboxylic acid, the 2-methyl group

provides a critical steric shield. In the final API, this steric bulk restricts the rotation of the

adjacent amide or ester bond, protecting it from rapid enzymatic hydrolysis by amidases or
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esterases in vivo. Furthermore, from a synthetic perspective, this methyl group serves as a

latent functional handle for late-stage benzylic functionalization.

4-(3-Methoxypropoxy)-
2-methylbenzoic acid
(CAS 1509281-25-7)

Amide Pharmacophore
(Coupling)

 HATU, DIPEA
 Amine, DMF

2-(Bromomethyl)
Intermediate

 NBS, AIBN
 PhCF3, u0394
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Fig 1. Divergent synthetic workflows for 4-(3-Methoxypropoxy)-2-methylbenzoic acid.

Physicochemical & Analytical Specifications
To ensure reproducibility in synthetic workflows, the intermediate must be rigorously validated.

Below is the expected analytical profile for high-purity batches of this compound.

Parameter Specification / Expected Value

Chemical Name 4-(3-Methoxypropoxy)-2-methylbenzoic acid

CAS Number 1509281-25-7

Molecular Formula

Molecular Weight 224.25 g/mol

Appearance White to off-white crystalline solid

HPLC Purity 98.0% (UV detection at 254 nm)

Mass Spectrometry (ESI-)
m/z

223.1

H NMR (400 MHz, DMSO-

)

12.5 (br s, 1H), 7.8 (d, J=8.5 Hz, 1H), 6.8 (dd,

J=8.5, 2.5 Hz, 1H), 6.8 (d, J=2.5 Hz, 1H), 4.1 (t,

2H), 3.4 (t, 2H), 3.2 (s, 3H), 2.5 (s, 3H), 1.9 (m,

2H)

Synthetic Workflows & Protocols
Protocol A: Sterically Hindered Amide Coupling
(HATU/DIPEA)
Causality & Mechanism: The ortho-methyl group creates a steric barrier around the carbonyl

carbon. Standard carbodiimides (like EDC or DCC) form an O-acylisourea intermediate that
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reacts sluggishly with amines in hindered environments, often leading to the formation of

inactive

-acylurea byproducts . To overcome this, HATU is the reagent of choice. HATU rapidly converts
the acid into an OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a
neighboring-group effect, hydrogen-bonding with the incoming amine to stabilize the transition
state and dramatically accelerate the reaction .
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Fig 2. Mechanism of HATU-mediated amide coupling overcoming ortho-methyl steric
hindrance.

Step-by-Step Methodology (Self-Validating):

Pre-activation: In an oven-dried flask under inert atmosphere (

), dissolve 4-(3-Methoxypropoxy)-2-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in
anhydrous DMF (to reach 0.1 M concentration).

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

Self-Validation Check: The solution will typically transition to a faint yellow color. Stir for

15–30 minutes at room temperature. Aliquot 5

L into MeOH and analyze via LC-MS to confirm the complete disappearance of the starting
material mass (m/z 223.1) and the formation of the OAt-ester intermediate.

Coupling: Once pre-activation is confirmed, add the target primary or secondary amine (1.1

eq) in one portion.

Monitoring: Stir at room temperature for 2–4 hours.

Self-Validation Check: Monitor via TLC (typically 50% EtOAc/Hexane). The polar

carboxylic acid spot (baseline) should be completely replaced by a higher-R

amide spot.

Workup: Quench the reaction with saturated aqueous

. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl,
water, and brine. Note: The acidic wash is critical for removing the HOAt byproduct and
excess DIPEA. Dry over

, filter, and concentrate in vacuo.

Protocol B: Benzylic Radical Bromination for Core
Extension
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Causality & Mechanism: To extend the pharmacophore, the 2-methyl group can be converted

into a highly reactive benzyl bromide. This is achieved via Wohl-Ziegler bromination using N-

Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). By operating strictly under radical

conditions (heat and a non-polar solvent), the reaction selectively functionalizes the benzylic

position without electrophilic aromatic substitution on the electron-rich ring or cleavage of the

methoxypropoxy ether .

Step-by-Step Methodology (Self-Validating):

Preparation: Dissolve the acid (1.0 eq) in anhydrous

-trifluorotoluene (a greener, less toxic alternative to carbon tetrachloride) to a concentration
of 0.2 M.

Reagent Addition: Add recrystallized NBS (1.05 eq) and AIBN (0.1 eq). Caution: Ensure NBS

is fresh/recrystallized; yellow/brown NBS contains free

which promotes unwanted electrophilic aromatic bromination.

Initiation: Heat the mixture to 80–85 °C under an argon atmosphere.

Self-Validation Check: Initially, the reaction mixture will be a cloudy orange suspension. As

the radical chain reaction proceeds, the dense NBS solid is consumed, and the lighter

succinimide byproduct will begin to float to the surface of the solvent.

Monitoring: Reflux for 3–5 hours.

Self-Validation Check: Pull a 0.1 mL aliquot, evaporate the solvent, and analyze via

H NMR. The reaction is complete when the benzylic methyl singlet (

2.5 ppm) disappears, replaced by a new benzylic

singlet (

~4.8 ppm).

Isolation: Cool the reaction to 0 °C in an ice bath to fully precipitate the succinimide. Filter the

mixture through a pad of Celite. Concentrate the filtrate in vacuo to yield the 2-
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(bromomethyl)benzoic acid intermediate. This highly reactive intermediate should be used

immediately in subsequent nucleophilic substitution steps to prevent dimerization or

degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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